molecular formula C27H28N4O5S B11365607 N-(3,4-dimethylphenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(3,4-dimethylphenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11365607
M. Wt: 520.6 g/mol
InChI Key: ONSGJHNZUVWPPP-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrimidine core substituted with a carboxamide group, a methanesulfonyl group, and a bulky side chain containing furan and methoxyphenyl moieties. The unique structure of this compound makes it a subject of interest for researchers exploring new chemical reactions and potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Side Chain: The side chain containing the furan and methoxyphenyl moieties can be attached through a nucleophilic substitution reaction. This step involves the reaction of the pyrimidine intermediate with a suitable halide derivative of the side chain under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.

    Substitution: Halide derivatives, nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and synthetic methodologies.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic, optical, or mechanical characteristics.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it may interact with a receptor, altering its signaling and leading to downstream effects.

Comparison with Similar Compounds

Similar compounds to N-(3,4-DIMETHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives with various substituents. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications. Some examples of similar compounds include:

  • N-(3,4-DIMETHYLPHENYL)-5-{[(THIOPHEN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • N-(3,4-DIMETHYLPHENYL)-5-{[(BENZOFURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE

The uniqueness of N-(3,4-DIMETHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(2-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H28N4O5S

Molecular Weight

520.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-5-[furan-2-ylmethyl-[(2-methoxyphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C27H28N4O5S/c1-18-11-12-21(14-19(18)2)29-26(32)25-23(15-28-27(30-25)37(4,33)34)31(17-22-9-7-13-36-22)16-20-8-5-6-10-24(20)35-3/h5-15H,16-17H2,1-4H3,(H,29,32)

InChI Key

ONSGJHNZUVWPPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=CC=C3OC)CC4=CC=CO4)S(=O)(=O)C)C

Origin of Product

United States

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